9-cis-Retinol

Overview

Description

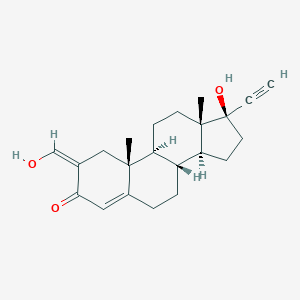

9-cis-Retinoic acid, also known as Alitretinoin, is a form of vitamin A. It is used in medicine as an antineoplastic (anti-cancer) agent developed by Ligand Pharmaceuticals .

Synthesis Analysis

The biosynthesis of 9-cis-Retinoic Acid in vivo involves the roles of different retinol dehydrogenases . The formation of 9-cis-retinoic acid from 9-cis-retinol was measured in cells transfected with expression plasmids encoding different combinations of retinol and retinal dehydrogenases . Efficient formation of 9-cis-retinoic acid required co-expression of retinol and retinal dehydrogenases .Molecular Structure Analysis

Retinoic acid is generated by a two-step mechanism. First, retinol is converted into retinal by a retinol dehydrogenase, and subsequently, retinoic acid is formed by a retinal dehydrogenase .Chemical Reactions Analysis

The retinoids have been investigated extensively for their use in cancer prevention and treatment . The structure of retinoids includes retinol, retinal, retinoic acid, retinyl acetate, retinyl palmitate, 3,4-didehydroretinol, 11-cis-retinal, 9-cis-retinoic acid, 13-cis-retinoic acid, α-retinol, 4-hydroxyretinoic acid, 4-oxoretinoic acid, 5,6-epoxyretinoic acid, TTNPB, and bexarotene .Physical And Chemical Properties Analysis

9-cis-Retinoic acid is described as yellow crystals from ethanol with a melting point of 189-191 °C . It is soluble in most organic solvents, fats, and oils; sparingly soluble in water .Scientific Research Applications

Wound Healing and Regeneration

9-cis-Retinol plays a crucial role in the regeneration of urodele limbs. It is synthesized and released by the wound epidermis, a transient secretory epithelium that is required for regeneration . The wound epidermis acts as a source of retinoic acid for local cellular interactions in the blastema .

Immunosuppressive Effects on Dendritic Cells

9-cis-Retinol exerts immunosuppressive effects on dendritic cells by retinoid X receptor-dependent activation . It interferes with the normal differentiation process from human monocyte to immature dendritic cell and produces a switch in mature dendritic cells to a less stimulatory mode .

Anti-inflammatory Function

9-cis-Retinol elicits an anti-inflammatory function . It stimulates mast cells and inhibits the expression levels of interleukin 4 and 5 .

Neuroprotection in Neurodegenerative Disorders

9-cis-Retinol favors the survival of dopamine cells and induces neuroprotection in neurodegenerative disorders like Parkinson’s disease .

Treatment of Refractory Cancer

9-cis-Retinol is in clinical trial phase II for treating refractory cancer . It holds potential as a therapeutic agent in cancer treatment.

Stimulation of Immune Cell Adhesion

In several cellular models, 9-cis-Retinol stimulates immune cell adhesion in both integrin-dependent and integrin-independent manners .

Enhancement of Lymphatic Vessel Proliferation and Regeneration

9-cis-Retinol enhances lymphatic vessel proliferation and regeneration in animal models, decreasing symptoms of lymphedema .

Mechanism of Action

Target of Action

9-cis-Retinol, also known as Alitretinoin, is a naturally-occurring endogenous retinoid . It binds to and activates all known intracellular retinoid receptor subtypes (RARa, RARb, RARg, RXRa, RXRb, and RXRg) . These receptors play a crucial role in gene expression during growth, development, and in neoplasms .

Mode of Action

The interaction of 9-cis-Retinol with its targets results in the regulation of gene expression. It inhibits the growth of Kaposi’s sarcoma (KS) cells in vitro .

Biochemical Pathways

9-cis-Retinol is involved in the physiological pathway of vitamin A metabolism . It is oxidized once to generate retinal and twice to generate retinoic acid . For the generation of the 9-cis-retinoids, an isomerization reaction takes place prior to the first oxidation . The enzymes for most of these activities have been identified .

Pharmacokinetics

The pharmacokinetics of 9-cis-Retinol demonstrate a wide degree of interpatient variability and decrease over time when administered on a daily basis . Plasma concentrations of 9-cis-Retinol following single and multiple doses peak between 2 to 4 hours and exhibit elimination half-lives of 10 to 20 hours .

Result of Action

The administration of 9-cis-Retinol improves visual function and preserves retinal morphology in mice . It also induces cell apoptosis, regulates the cell cycle, and has anti-cancer, anti-inflammatory, and neuroprotective activities .

Action Environment

The efficacy of 9-cis-Retinol can be influenced by environmental factors. For instance, soybean oil vehicle provided the highest 9-cis-Retinol metabolite levels in plasma . This suggests that the choice of vehicle can significantly impact the absorption and thus the efficacy of this compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-MKOSUFFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317690 | |

| Record name | 9-cis-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-cis-Retinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

9-cis-Retinol | |

CAS RN |

22737-97-9 | |

| Record name | 9-cis-Retinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22737-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuretinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-cis-Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZURETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/035JKP3HXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-cis-Retinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

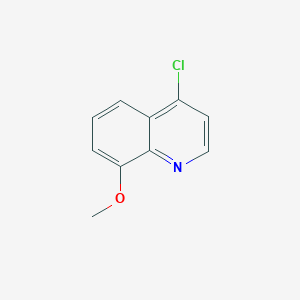

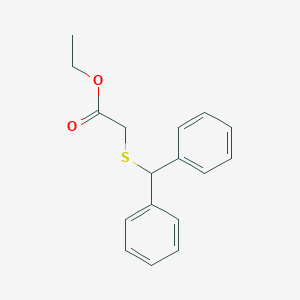

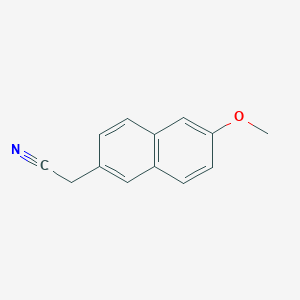

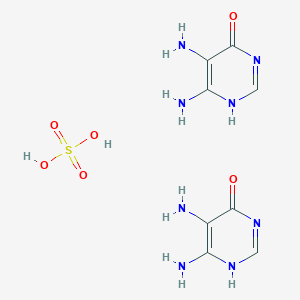

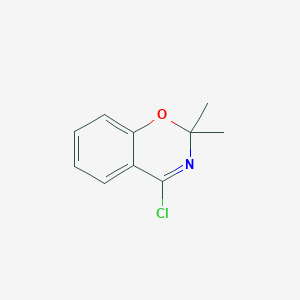

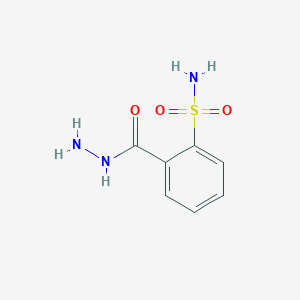

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)

![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)

![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)